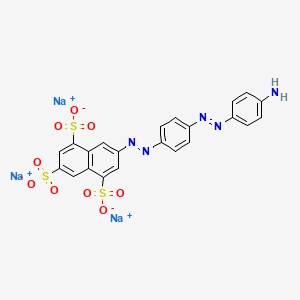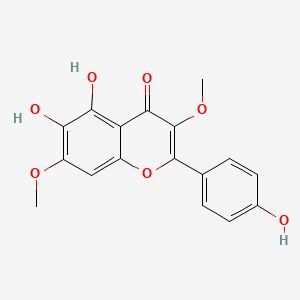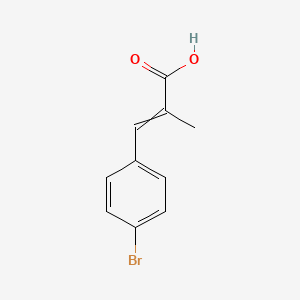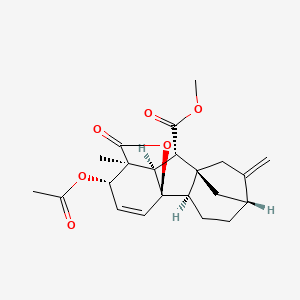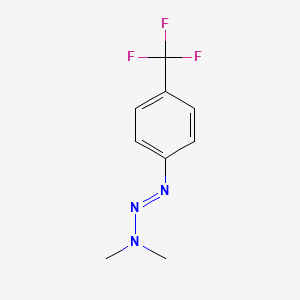
1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- is a chemical compound with the molecular formula C9H10F3N3 It is a member of the triazene family, characterized by the presence of a triazene group (-N=N-N-) linked to a phenyl ring substituted with a trifluoromethyl group
Preparation Methods
The synthesis of 1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- typically involves the reaction of 4-(trifluoromethyl)aniline with dimethylamine and nitrous acid. The process can be summarized as follows:
Diazotization: 4-(trifluoromethyl)aniline is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with dimethylamine to yield the desired triazene compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The triazene group can participate in substitution reactions, where the -N=N-N- group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeted drug delivery systems.
Industry: It finds applications in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- involves its interaction with molecular targets through the triazene group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can disrupt cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- can be compared with other triazene compounds such as:
1-Triazene, 3,3-dimethyl-1-phenyl-: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Triazene, 3,3-dimethyl-1-(3-(trifluoromethyl)phenyl)-: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and applications.
The presence of the trifluoromethyl group in 1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- enhances its stability and reactivity, making it unique among its analogs.
Properties
CAS No. |
59708-16-6 |
|---|---|
Molecular Formula |
C9H10F3N3 |
Molecular Weight |
217.19 g/mol |
IUPAC Name |
N-methyl-N-[[4-(trifluoromethyl)phenyl]diazenyl]methanamine |
InChI |
InChI=1S/C9H10F3N3/c1-15(2)14-13-8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3 |
InChI Key |
GAHZSIUOAYYZPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one](/img/structure/B13414722.png)
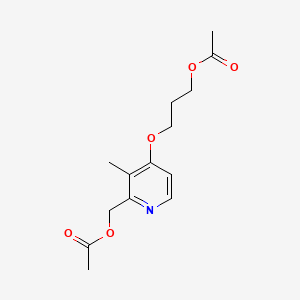

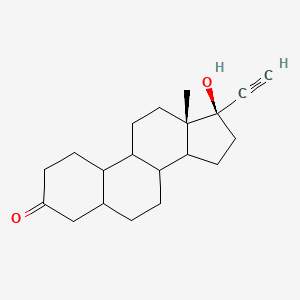
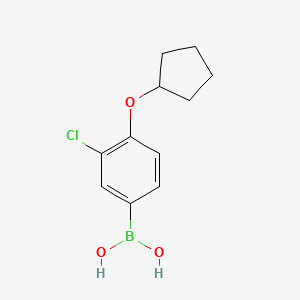
![2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene](/img/structure/B13414751.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13414761.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B13414764.png)
![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]-](/img/structure/B13414769.png)
